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Introduction

Actinorhodin is a blue-pigmented polyketide antibiotic produced by the bacterium
Streptomyces coelicolor. It serves as a model secondary metabolite for studying the genetics
and biochemistry of antibiotic production. The creation of knockout mutants in the
actinorhodin biosynthesis pathway is a fundamental technique for understanding gene
function, elucidating biosynthetic pathways, and for metabolic engineering efforts to produce
novel compounds. These application notes provide an overview and detailed protocols for the
most effective methods for generating actinorhodin biosynthesis knockout mutants.

The primary methods covered include:

o CRISPR-Cas9 Mediated Gene Editing: A highly efficient and precise method for gene
deletion.

o PCR-Targeting: A recombineering-based approach for replacing genes with a selectable
marker.

 Homologous Recombination: The classical method for gene replacement, which can be
enhanced for greater efficiency.
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Table 1: Comparison of Knockout Method Efficiencies
for the Actinorhodin Biosynthetic Gene Cluster and

Target

Method Efficiency Reference
GenelCluster

CRISPR-Cas9 actll-orf4 (single gene)  60% - 100% [1112]

CRISPR-Cas9 redD (single gene) 60% - 100% [1][2]

Actinorhodin (ACT)
CRISPR-Cas9 60% - 100% [1][2]
cluster (21.3 kb)

Undecylprodigiosin
CRISPR-Cas9 (RED) cluster (31.6 60% - 100% [1112]
kb)
Near 100% (with HDR
CRISPR-Cas9 actlORF1 or actVB [3]

templates)

Efficient, but can be
] General gene ) )
PCR-Targeting time-consuming for [4115][6]
replacement )
markerless deletion

Standard Homologous  Actinorhodin (ACT) Inefficient for large

[4]115]

Recombination cluster clusters

Experimental Protocols
Protocol 1: CRISPR-Cas9 Mediated Knockout of the
Actinorhodin Gene Cluster

This protocol describes the use of a CRISPR-Cas9 system to create a markerless deletion of a
target gene or the entire actinorhodin biosynthetic gene cluster in Streptomyces coelicolor.
The system relies on the delivery of a plasmid containing the Cas9 nuclease, a target-specific
guide RNA (sgRNA), and homology-directed repair (HDR) templates.

Materials:
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o Streptomyces coelicolor M145 strain
e E. coli ET12567/pUZ8002 donor strain

o CRISPR-Cas9 editing plasmid (e.g., pPKCcas9dO series) containing a codon-optimized cas9,
a specific sgRNA targeting the actinorhodin gene cluster, and two homology arms flanking
the target region.[1][2]

e Media: LB, SOB, MS (Mannitol Soya Flour), 2xYT, R2YE.

» Antibiotics: Apramycin, Nalidixic acid, Chloramphenicol, Kanamycin.
o Reagents for plasmid isolation, PCR, and DNA purification.
Procedure:

e Design and Construction of the CRISPR-Cas9 Plasmid:

o Design a 20-nucleotide sgRNA sequence targeting a region within the actinorhodin gene
to be deleted. Ensure the target sequence is followed by a Protospacer Adjacent Motif
(PAM).

o Amplify two homology arms (typically 1.5-2 kb each) from the regions flanking the target
deletion site in the S. coelicolor genome.[7]

o Clone the sgRNA cassette and the two homology arms into the CRISPR-Cas9 vector.[1][7]
o Transformation of E. coli and Conjugation Preparation:

o Transform the constructed CRISPR-Cas9 plasmid into the methylation-deficient E. coli
donor strain ET12567/pUZ8002.[8]

o Grow an overnight culture of the transformed E. coli in LB medium containing the
appropriate antibiotics (e.g., apramycin, kanamycin, and chloramphenicol).[9]

o Subculture the overnight culture and grow to an OD600 of 0.4-0.6.

o Wash the E. coli cells twice with LB medium to remove antibiotics.[9]
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e Preparation of Streptomyces coelicolor Spores:

o

[¢]

[¢]

o

Grow S. coelicolor on MS agar plates until well-sporulated (typically 5-7 days at 30°C).[10]

Harvest spores by adding sterile water or 20% glycerol to the plate and gently scraping the
surface.

Filter the spore suspension through cotton wool to remove mycelial fragments.

Heat-shock the spores at 50°C for 10 minutes to synchronize germination.[8][10]

« Intergeneric Conjugation:

Mix the prepared E. coli donor cells and the heat-shocked S. coelicolor spores. A 3:1 ratio
of E. coli to Streptomyces cells can increase conjugation frequency.[10]

Plate the mixture onto MS agar plates supplemented with 10 mM MgCI2 and incubate at
30°C for 16-20 hours.[8][10]

Overlay the plates with 1 mL of sterile water containing nalidixic acid (to kill E. coli) and
apramycin (to select for exconjugants containing the plasmid).[8][10]

Incubate the plates at 30°C for 5-7 days until exconjugant colonies appear.

e Screening and Verification of Mutants:

o

Pick individual exconjugant colonies and streak them onto fresh selective MS agar plates.

After obtaining single colonies, streak them onto non-selective medium and incubate at a
higher temperature (e.g., 37°C) to promote the loss of the temperature-sensitive CRISPR-
Cas9 plasmid.[7]

Screen for the desired knockout phenotype (e.g., loss of blue pigment production).

Confirm the gene deletion by colony PCR using primers that flank the deleted region. The
PCR product from the mutant should be smaller than that from the wild-type.[2][3]

Further verification can be done by Sanger sequencing of the PCR product.[3]
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Protocol 2: PCR-Targeting for Gene Replacement

This method utilizes A-Red-mediated recombination in E. coli to replace a gene on a cosmid
with a selectable antibiotic resistance cassette. The modified cosmid is then transferred to
Streptomyces via conjugation.

Materials:

S. coelicolor cosmid library.

E. coli BW25113/plJ790 strain (contains the A-Red recombination system).

Template plasmid for the disruption cassette (e.g., plJ773, containing an apramycin
resistance gene and an oriT).

PCR primers with 39-nucleotide homology extensions to the target gene.

Media and antibiotics as in Protocol 1.

Procedure:

o Generation of the Disruption Cassette:

o Design forward and reverse primers with 39-nucleotide extensions that are homologous to
the regions immediately upstream and downstream of the target gene in the S. coelicolor
cosmid. The 3' ends of the primers are homologous to the disruption cassette template.

o Perform PCR using these primers and the template plasmid to amplify the disruption
cassette.

o Purify the PCR product.[6]

e Preparation of Electrocompetent E. coli and Recombineering:

o Grow E. coli BW25113/plJ790 containing the target S. coelicolor cosmid at 30°C in SOB
medium with 10 mM L-arabinose to induce the A-Red genes.[6]

o Prepare electrocompetent cells by washing the culture with ice-cold 10% glycerol.
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o Electroporate the purified PCR product into the competent cells.[6]

o Select for recombinant cosmids on LB agar containing antibiotics for both the cosmid and
the disruption cassette.[11]

« Verification of the Modified Cosmid:

o Isolate cosmid DNA from the selected E. coli colonies.

o Verify the correct gene replacement by restriction digestion and/or PCR analysis.
o Transfer of the Modified Cosmid to Streptomyces:

o Transform the verified modified cosmid into the E. coli donor strain ET12567/pUZ8002.

o Perform intergeneric conjugation with S. coelicolor as described in Protocol 1 (steps 2-4).
e Screening for Double Crossover Mutants:

o Select for exconjugants that have undergone a double crossover event, resulting in the
replacement of the chromosomal gene with the disruption cassette. This is typically
identified by a phenotype of being resistant to the antibiotic in the cassette but sensitive to
the antibiotic resistance marker on the cosmid vector backbone.

o Confirm the gene replacement by PCR and Southern blot analysis.

Protocol 3: Protoplast Transformation of Streptomyces
coelicolor

This is an alternative method to conjugation for introducing DNA into Streptomyces. It involves
the enzymatic removal of the cell wall to generate protoplasts, which can then take up plasmid
DNA.

Materials:
e S. coelicolor mycelium.

e YEME medium.
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P buffer.

Lysozyme solution.

PEG (Polyethylene glycol) solution.

R2YE regeneration medium.
Procedure:
e Growth of Mycelium:

o Inoculate S. coelicolor spores or mycelia into YEME medium and grow at 30°C with
shaking for 36-40 hours. The culture is ready when it starts to produce a red pigment.[12]

o Protoplast Formation:
o Harvest the mycelia by centrifugation.
o Wash the mycelia with 10.3% sucrose solution.[12]

o Resuspend the mycelial pellet in lysozyme solution and incubate at 30°C for 15-60
minutes. Monitor protoplast formation under a phase-contrast microscope. S. coelicolor
typically requires a longer incubation time (around 60 minutes).[12]

o Gently pipette the suspension to aid in protoplast release.
o Filter the protoplast suspension through cotton wool to remove remaining mycelia.

e Transformation:

o

Pellet the protoplasts by centrifugation and resuspend them in P buffer.

[e]

Mix the plasmid DNA with the protoplast suspension.

o

Add PEG solution and mix gently.

[¢]

Plate the transformation mixture onto R2YE regeneration plates.
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» Selection and Regeneration:
o Incubate the plates at 30°C for 16-24 hours.
o Overlay the plates with the appropriate antibiotic for selection.

o Continue incubation until transformant colonies appear.
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Caption: Workflow for CRISPR-Cas9 mediated gene knockout.
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Caption: Workflow for PCR-targeting based gene knockout.
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Caption: Logical flow of homologous recombination for gene knockout.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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